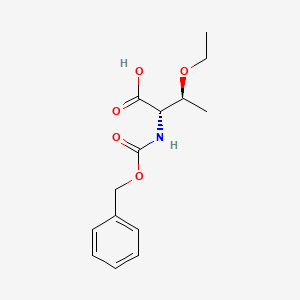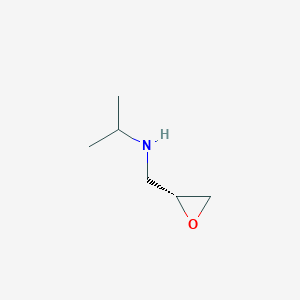![molecular formula C26H24N8OS B13404942 N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine](/img/structure/B13404942.png)
N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound contains thiazole, triazole, and quinazoline rings, making it a unique and potentially valuable molecule in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine involves multiple steps, each requiring specific reagents and conditions. Common methods for synthesizing similar heterocyclic compounds include the Debus-Radziszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones . These methods often involve cyclization reactions, where linear molecules are transformed into ring structures under the influence of catalysts and specific reaction conditions.
Analyse Chemischer Reaktionen
N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine can undergo various chemical reactions, including oxidation, reduction, and substitution. The thiazole ring, for instance, is known for its ability to participate in electrophilic substitution reactions due to the presence of electron-donating sulfur and nitrogen atoms . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, compounds containing thiazole and triazole rings have been studied for their potential antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine makes it a promising candidate for drug development and other therapeutic applications.
Wirkmechanismus
The mechanism of action of N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine involves its interaction with specific molecular targets and pathways within biological systems. The thiazole and triazole rings can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . These interactions can lead to various physiological effects, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine can be compared to other heterocyclic compounds containing thiazole and triazole rings. Similar compounds include 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines . These compounds share structural similarities but differ in their specific ring fusion patterns and substituents, which can lead to differences in their chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C26H24N8OS |
|---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
6-N-(4,4-dimethyl-5H-1,3-thiazol-2-yl)-4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine |
InChI |
InChI=1S/C26H24N8OS/c1-16-10-17(5-7-22(16)35-19-8-9-34-23(12-19)28-15-30-34)31-24-20-11-18(4-6-21(20)27-14-29-24)32-25-33-26(2,3)13-36-25/h4-12,14-15H,13H2,1-3H3,(H,32,33)(H,27,29,31) |
InChI-Schlüssel |
DUGZMKCYSGAVKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CS4)(C)C)OC5=CC6=NC=NN6C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


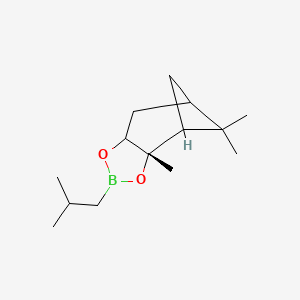
![3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester](/img/structure/B13404860.png)
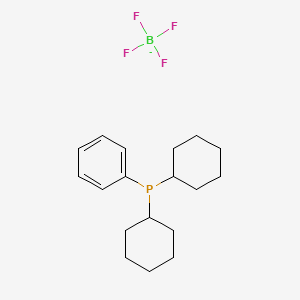
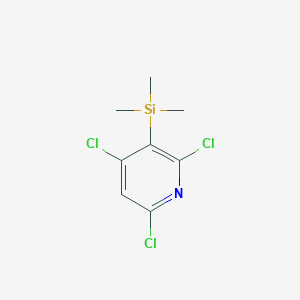
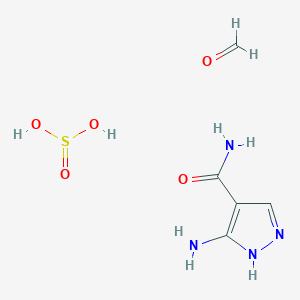
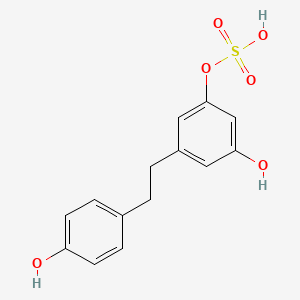

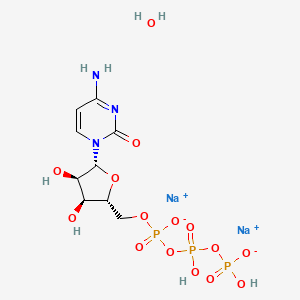
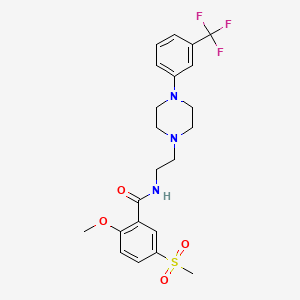

![1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene](/img/structure/B13404908.png)
![8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one](/img/structure/B13404910.png)
